![molecular formula C8H12N2O2S B6601175 ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate CAS No. 77505-81-8](/img/structure/B6601175.png)
ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate is an organic compound with a molecular formula of C7H11NO2S. It is a colorless solid that is soluble in water and organic solvents. It is used in a wide range of scientific and industrial applications, including as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in organic reactions and as a reagent in biochemical and physiological studies.
Scientific Research Applications
Ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate is used in a variety of scientific and industrial applications. It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in organic reactions and as a reagent in biochemical and physiological studies. It has been used in the synthesis of a wide range of compounds, including amino acids, peptides, antibiotics, and other biologically active compounds.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate is not fully understood. It is believed to act as a catalyst in organic reactions by forming a reactive intermediate, which is then able to react with other molecules. It is also believed to act as a reagent in biochemical and physiological studies, as it can bind to certain molecules and alter their function or structure.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to induce apoptosis in certain types of cancer cells. It has also been shown to inhibit the activity of certain enzymes and to act as an agonist of certain neurotransmitters.
Advantages and Limitations for Lab Experiments
The use of ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable and non-toxic. However, it is also relatively insoluble in water, so it must be dissolved in an organic solvent before use. Additionally, it is sensitive to light and air, so it must be stored in an airtight container in a cool, dark place.
Future Directions
The potential future directions for ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate are numerous. It could be used in the development of new pharmaceuticals and other organic compounds, as well as in the development of new catalysts and reagents for biochemical and physiological studies. Additionally, it could be used in the development of new antibiotics, as well as in the development of new treatments for cancer and other diseases. Finally, it could be used in the development of new materials and technologies, such as sensors and nanomaterials.
Synthesis Methods
Ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate is typically synthesized by an acid-catalyzed reaction of ethyl acetoacetate and thiourea. The reaction is carried out in a solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO). The reaction is typically carried out at room temperature, with the reaction time ranging from a few hours to several days, depending on the concentration of the reactants and the amount of acid catalyst used.
properties
IUPAC Name |
ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-5-6(7(11)12-4-2)10-8(9)13-5/h3-4H2,1-2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNARCFDZLZOYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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